D-Ribofuranose
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(3R,4S,5R)-5-(hydroxymethyl)oxolane-2,3,4-triol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10O5/c6-1-2-3(7)4(8)5(9)10-2/h2-9H,1H2/t2-,3-,4-,5?/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMFHBZSHGGEWLO-SOOFDHNKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1C(C(C(O1)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H]1[C@H]([C@H](C(O1)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201317333 | |
| Record name | D-Ribofuranose | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201317333 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | D-Ribose | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000283 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
613-83-2 | |
| Record name | D-Ribofuranose | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=613-83-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | D-Ribofuranose | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000613832 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | D-Ribofuranose | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201317333 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | D-Ribose | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000283 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
95 °C | |
| Record name | D-Ribose | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000283 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Preparation Methods
Catalytic Acetolysis Optimization
The Ramasamy modification introduced trifluoromethanesulfonic acid (triflic acid) as a superior catalyst for acetolysis, enabling milder conditions (115±5°C vs. traditional 140°C) and reducing side reactions. Key parameters from a 20 L pilot-scale synthesis include:
| Parameter | Value |
|---|---|
| Catalyst | Triflic acid (843 mg) |
| Reaction Temperature | 115±5°C |
| Distillation Pressure | 30 mbar |
| Yield (β-anomer) | 75.1% from D-ribose |
This approach eliminated recrystallization by precipitating the product directly from ethanol at -5°C, significantly improving process economics.
Sulfuric Acid-Mediated Acetylation
An alternative protocol using 95% sulfuric acid demonstrated comparable efficiency under controlled conditions:
D-ribose + Ac₂O → β-1,2,3,5-tetra-O-acetyl-D-ribofuranose
Critical process variables:
- Acid addition rate: 26.3 g over 30 min (T ≤25°C)
- Post-reaction neutralization: Lithium carbonate (26.05 g)
- Final purification: Sequential water/2-propanol antisolvent crystallization
This method achieved 60.2% isolated yield with >98% β-anomer purity via differential solubility control.
Comparative Analysis of Industrial-Scale Methods
The table below contrasts key performance metrics across major synthesis routes:
| Method | Yield (%) | Purity (%) | Steps | Scalability |
|---|---|---|---|---|
| Guthrie-Smith (1965) | 57 | 95 | 12 | Limited |
| Triflic Acid Catalysis | 75.1 | 99 | 7 | High |
| Sulfuric Acid Protocol | 60.2 | 98 | 9 | Moderate |
Triflic acid catalysis emerges as superior in yield and step reduction, though catalyst cost remains a consideration. The sulfuric acid method provides a lower-cost alternative with acceptable purity for non-pharmaceutical applications.
Stereochemical Control Mechanisms
β-Anomer dominance (>95%) in modern syntheses results from:
- Kinetic Control : Rapid acetylation favors equatorial β-configuration
- Thermodynamic Factors : β-anomer stabilization through 1,3-diaxial interactions
- Solvent Effects : Dichloromethane promotes β-selectivity during glycosidation
Crystallization from ethanol/water mixtures further enriches β-content through differential solubility (β: 12.7 g/L vs. α: 8.4 g/L at 0°C).
Chemical Reactions Analysis
Ring Isomerization and Stability
The interconversion between β-D-ribofuranose (five-membered ring) and β-D-ribopyranose (six-membered ring) is catalyzed by D-ribose pyranase (EC 3.2.2.21). This enzyme facilitates the equilibrium:
Under standard conditions, ribose predominantly exists as pyranose (~80%), but temperature gradients or enzymatic activity can shift the equilibrium toward furanose forms . Non-equilibrium conditions (e.g., sustained thermal gradients) stabilize furanose populations, enabling their preferential incorporation into biomolecules like RNA .
Synthetic Modifications and Derivatives
D-ribofuranose serves as a scaffold for nucleoside analogs and therapeutic agents:
Glycosidic Bond Formation in Nucleotides
Prebiotic studies highlight challenges in forming N-glycosidic bonds between ribofuranose and nitrogenous bases. While direct condensation is inefficient, pathways involving simultaneous synthesis of sugar and base on activated precursors (e.g., phosphorylated intermediates) are proposed . The ribofuranose ring’s flexibility and compact structure favor its incorporation into nucleotides over pyranose forms .
Enzymatic Cleavage in Drug Delivery
This compound-based codrugs leverage phosphodiester bonds for controlled drug release:
-
Example: Codrug 1 (β-D-ribofuranose core with paclitaxel and lenalidomide) undergoes sequential cleavage by phosphodiesterase:
Reactivity in Radical Reactions
In AdoCbl-dependent enzymes (e.g., diol dehydratase), ribofuranose stabilizes radical intermediates during C-Co bond homolysis. Spectroscopic studies confirm cob(II)alamin formation during catalysis with 2'-dAdoCbl and 3'-dAdoCbl analogs .
Thermochemical Data
While equilibrium studies focus on ring dynamics, thermochemical measurements (e.g., Na⁺-ribose clustering) provide insights into ribofuranose’s coordination chemistry .
Scientific Research Applications
Synthesis of Nucleoside Analogues
D-ribofuranose serves as a fundamental building block for synthesizing nucleoside and nucleotide derivatives. These compounds exhibit a wide range of biological activities, including antiviral, anticancer, and anti-inflammatory properties. For instance, α-D-ribofuranose is integral in developing antiviral agents that target specific viral replication mechanisms .
Case Study: Antiviral Activity
- Research Findings : Derivatives of this compound have shown promising antiviral activity against various viruses. A study synthesized several α-D-ribofuranose analogues and evaluated their efficacy against RNA viruses, demonstrating significant inhibition of viral replication .
Analgesic and Anti-inflammatory Properties
Recent studies have highlighted the analgesic and anti-inflammatory effects of this compound derivatives. These compounds have been synthesized and tested for their ability to alleviate pain and reduce inflammation.
Research Highlights :
- Synthesis : Compounds derived from this compound were synthesized using various chemical modifications, such as benzylation and acetylation .
- Biological Activity : In vivo assays revealed that certain derivatives exhibited up to 95% inhibition of paw edema in anti-inflammatory tests, indicating their potential as new analgesic agents .
Cardiovascular Applications
This compound has been investigated for its role in cardiovascular health, particularly in conditions like congestive heart failure (CHF). It is known to enhance ATP production, which is crucial for cardiac function.
Clinical Insights :
- Supplementary Therapy : Clinical trials have demonstrated that D-ribose supplementation improves diastolic function in CHF patients by enhancing myocardial energy metabolism .
- Fibromyalgia Treatment : this compound has also shown benefits in treating fibromyalgia syndrome, improving patient outcomes significantly when included in treatment regimens .
Antimicrobial Properties
The antimicrobial potential of this compound derivatives has been explored extensively. Some synthesized analogues have demonstrated enhanced antimicrobial activity compared to their parent compounds.
Findings :
- Certain α-D-ribofuranose derivatives exhibited significant antibacterial effects against various pathogens, suggesting their utility in developing new antimicrobial agents .
RNA Interference and Genetic Research
This compound is increasingly being utilized in RNA interference (RNAi) technologies. Modifications of small interfering RNAs (siRNAs) incorporating this compound moieties have shown improved stability and efficacy.
Research Applications :
- Chemically modified siRNAs containing this compound at their 3'-end exhibited enhanced nuclease resistance, making them promising candidates for therapeutic applications in gene silencing .
Summary Table of Applications
| Application Area | Description | Key Findings |
|---|---|---|
| Nucleoside Synthesis | Building block for nucleosides with antiviral properties | Effective against RNA viruses; significant inhibition observed |
| Analgesic/Anti-inflammatory | Derivatives show pain relief and inflammation reduction | Up to 95% edema inhibition in tests; promising lead compounds identified |
| Cardiovascular Health | Enhances ATP production; aids heart function | Improves diastolic function in CHF; beneficial for fibromyalgia patients |
| Antimicrobial Activity | Effective against various bacterial pathogens | Enhanced activity compared to non-derivative compounds |
| RNA Interference | Used in siRNA modifications for gene silencing | Improved stability and efficacy; potential therapeutic applications |
Mechanism of Action
D-ribofuranose exerts its effects primarily through its incorporation into nucleotides and nucleosides. These molecules are involved in numerous biochemical pathways, including the synthesis of RNA and DNA. The molecular targets of this compound include enzymes involved in nucleotide synthesis and metabolism, such as ribokinase, which phosphorylates D-ribose to form D-ribose-5-phosphate . This compound is then utilized in the pentose phosphate pathway, which is crucial for cellular metabolism and energy production.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Isomers and Derivatives
Pharmacological and Enzymatic Interactions
- Analgesic/Anti-inflammatory Activity: α-D-ribofuranose derivatives (e.g., 3-O-benzyl-4-C-(hydroxymethyl) analogues) exhibit significant anti-nociceptive effects in acetic acid-induced writhing and tail-flick assays, outperforming β-anomers due to enhanced binding to cyclooxygenase enzymes .
- Antiviral Properties: β-D-ribofuranose is integral to nucleoside analogues like virazole (1-β-D-ribofuranosyl-1,2,4-triazole-3-carboxamide), which inhibits viral RNA polymerase via competitive binding .
- Enzyme Inhibition: Triazole-based derivatives (e.g., 3,5-dinitrophenyl-1,2,4-triazoles) inhibit decaprenylphosphoryl-β-D-ribofuranose 2'-oxidase (DprE1), a key enzyme in mycobacterial cell wall synthesis, with MIC values as low as 0.03 μM .
Pharmacokinetic and Drug-Likeness Profiles
- Lipinski’s Rule Compliance: Most α-D-ribofuranose derivatives (molecular weight <500 Da, ≤5 hydrogen bond donors) comply with drug-likeness criteria, enhancing oral bioavailability .
- Cytotoxicity: Ethyl acetate extracts of 1-O-ethyl-β-D-ribofuranose show low cytotoxicity (IC50 >100 μM) in MCF-7 and Jurkat cells, making them safer for therapeutic use .
Biological Activity
D-Ribofuranose, a five-carbon sugar and an important component of nucleotides, exhibits a range of biological activities that have garnered significant interest in both pharmacological and biochemical research. This article explores the multifaceted biological properties of this compound, including its therapeutic potential, mechanisms of action, and safety profiles based on recent studies.
Overview of this compound
This compound is a sugar derived from ribose and plays a crucial role in cellular metabolism, particularly in the synthesis of nucleotides and nucleic acids. Its structural configuration allows it to participate in various biochemical pathways, making it a key player in cellular energy processes and signaling.
1. Cardiovascular Health
This compound has been investigated for its potential benefits in treating conditions like congestive heart failure. Clinical studies indicate that it can enhance diastolic function by improving ATP levels in cardiac tissues, thereby aiding recovery during ischemic events . For instance, one study demonstrated that D-ribose supplementation improved exercise tolerance and quality of life in patients with heart failure .
2. Pain Management
Recent research has highlighted the analgesic properties of this compound derivatives. Synthesized analogues showed promising results in reducing pain through anti-inflammatory mechanisms. In particular, certain derivatives exhibited significant analgesic effects comparable to conventional pain medications .
3. Antiviral Properties
This compound and its analogues have demonstrated antiviral activity against various viruses. Their ability to inhibit viral replication makes them potential candidates for developing antiviral therapies .
This compound exerts its biological effects through several mechanisms:
- Energy Metabolism : By facilitating ATP synthesis, this compound supports cellular energy demands, particularly under stress conditions such as ischemia.
- Anti-inflammatory Pathways : Certain derivatives have been shown to modulate inflammatory responses by reducing the levels of pro-inflammatory cytokines .
- Nucleotide Synthesis : As a precursor for nucleotides, this compound is essential for DNA and RNA synthesis, influencing cellular proliferation and repair mechanisms.
Safety and Toxicity Studies
Safety assessments have been conducted to evaluate the potential toxic effects of this compound when administered intravenously. In studies involving Fischer rats and rabbits, no significant toxic effects were observed at doses up to 420 mg/kg over extended periods . The findings suggest that this compound is well-tolerated, although further investigations are warranted to fully understand its safety profile in humans.
Data Summary
Case Studies
- Congestive Heart Failure : A double-blind study reported that patients receiving D-ribose experienced significant improvements in exercise capacity and overall heart function compared to controls .
- Fibromyalgia : In another clinical trial, patients noted reduced pain levels and improved physical function after D-ribose supplementation over several weeks .
Q & A
Q. What are the standard synthetic routes for D-ribofuranose derivatives in nucleoside chemistry?
this compound derivatives are typically synthesized via protective group strategies and coupling reactions. For example:
- Acetylation : 1,2,3,5-Tetra-O-acetyl-β-D-ribofuranose is a common intermediate, prepared using acetic anhydride and catalysts like FeCl₃ .
- Halogenation : Bromination of 1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose followed by fluorination yields halogenated analogs (e.g., clofarabine precursors) .
- Mannich Reactions : Propargyl bromide and secondary amines are used to introduce acetylenic amino-oxy side chains .
Methodological Tip: Optimize reaction conditions (e.g., phase-transfer catalysis for propargylation) to reduce side products .
Q. How are this compound derivatives characterized for structural confirmation?
A combination of spectroscopic and analytical techniques is critical:
- NMR : ¹H/¹³C-NMR identifies substitution patterns and anomeric configurations (e.g., β-D-ribofuranose vs. α-D-ribofuranose) .
- Mass Spectrometry : ESI-MS confirms molecular weights, especially for halogenated or acylated derivatives .
- X-ray Crystallography : Resolves ambiguities in stereochemistry for novel analogs .
Methodological Tip: Use APT (Attached Proton Test) NMR experiments to distinguish between methine and methylene protons in iodinated derivatives .
Q. What are the key functionalized derivatives of this compound in drug discovery?
Common derivatives include:
- Acetylated/Acylated Forms : Improve solubility and stability (e.g., 1,2,3,5-tetra-O-acetyl derivatives for nucleoside synthesis) .
- Iodinated Analogs : 5-Deoxy-5-iodo-β-D-ribofuranose derivatives for configurational studies .
- Long-Chain Acyl Derivatives : Synthesized via DCC-mediated coupling for bioactivity screening .
Advanced Research Questions
Q. How can conformational analysis resolve ambiguities in this compound derivatives?
Advanced computational and experimental approaches:
- 3-Sphere Approach : Analyzes puckering modes and ring conformations using hypersphere trigonometry and Hopf fibration .
- CCM (Canonical Construction Method) : Reconstructs non-standard ribose conformations (e.g., β-D-xylofuranose) into canonical forms to assess functional relevance .
Data Contradiction Alert: Anomalies in X-ray data (e.g., non-β-D-ribofuranose forms) may arise from crystallization artifacts. Use CCM to validate biological relevance .
Q. What methodologies evaluate the biological activity of this compound-based compounds?
- In Vivo Models : Test analgesic/anti-inflammatory activity in mice (e.g., α-D-ribofuranose derivatives reduce inflammation via COX-2 inhibition) .
- In Silico Screening : Molecular docking predicts interactions with targets like mycobacterial DprE1 (critical for cell wall synthesis) .
- Antiproliferative Assays : Screen 3′-C-ethynyl-β-D-ribofuranose nucleosides against cancer cell lines (e.g., C7-deazapurine analogs show potent activity) .
Q. How to address substrate limitations in enzymatic studies of this compound metabolism?
- Alternative Substrates : Farnesylphosphoryl-β-D-ribofuranose (FPR) substitutes for scarce ¹⁴C-DPR in epimerization assays .
- HPLC-MS Validation : Confirm enzymatic products (e.g., FPX detection via exact mass matching) .
Methodological Tables
Q. Table 1. Key Synthetic Routes for this compound Derivatives
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
